7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC20020503
Molecular Formula: C19H15FO4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15FO4 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C19H15FO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
| Standard InChI Key | LENIOFAJSQKXBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Molecular Properties
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one belongs to the chromen-2-one family, characterized by a fused benzene and pyran ring system. Its molecular formula is C₂₆H₂₁FO₄, with an average molecular mass of 416.448 g/mol and a monoisotropic mass of 416.142387 g/mol . The compound’s IUPAC name, 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, reflects its substitution pattern: a benzyl group at position 3, a 4-fluorophenyl-2-oxoethoxy moiety at position 7, and methyl groups at positions 4 and 8 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁FO₄ |
| Average Mass | 416.448 g/mol |
| Monoisotropic Mass | 416.142387 g/mol |
| ChemSpider ID | 1485772 |
| IUPAC Name | 3-Benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one |
The fluorophenyl group enhances electronic properties, while the benzyl and methyl substituents contribute to steric effects, influencing reactivity and biological interactions .
Synthesis and Optimization
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. A common approach includes:
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Core Chromen-2-one Formation:
The chromen-2-one core is synthesized via cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions. For example, 4,8-dimethylchromen-2-one is prepared using Knoevenagel condensation, yielding the foundational structure. -
Etherification at Position 7:
Introduction of the 2-(4-fluorophenyl)-2-oxoethoxy group involves nucleophilic substitution. A hydroxyl group at position 7 reacts with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base like potassium carbonate. -
Benzylation at Position 3:
Benzylation is achieved using benzyl bromide under phase-transfer conditions, ensuring regioselectivity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromen-2-one formation | Salicylaldehyde, β-keto ester, H₂SO₄ | 65–70 |
| Etherification | 2-Bromo-1-(4-fluorophenyl)ethanone, K₂CO₃, DMF | 50–55 |
| Benzylation | Benzyl bromide, TBAB, NaOH | 60–65 |
Optimization studies highlight the use of polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields.
Structural and Spectroscopic Analysis
X-ray crystallography and spectroscopic methods confirm the compound’s structure. Key features include:
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Planar Chromen-2-one Core: The fused ring system adopts a near-planar conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent methyl groups .
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Dihedral Angles: The 4-fluorophenyl group forms a dihedral angle of 68.5° with the chromen-2-one plane, minimizing steric clashes .
Table 3: Selected Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| C2–O1 (carbonyl) | 1.214 Å |
| C7–O2 (ether) | 1.423 Å |
| C3–Cbenzyl | 1.512 Å |
| Dihedral (Ph–chromene) | 68.5° |
¹H NMR spectra show characteristic signals: a singlet for the C8 methyl group at δ 2.34 ppm and a doublet for the fluorophenyl protons at δ 7.45–7.89 ppm .
Biological Activities and Mechanisms
Preliminary studies indicate promising biological activities:
Anticancer Activity
The compound exhibits moderate cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 18.7 µM and 22.3 µM, respectively. Mechanistically, it inhibits topoisomerase II by intercalating DNA, disrupting replication.
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 64 µg/mL and 128 µg/mL, suggesting membrane disruption via hydrophobic interactions.
Table 4: Biological Activity Data
| Assay | Target/Model | Result (IC₅₀/MIC) |
|---|---|---|
| Cytotoxicity | A549 cells | 18.7 µM |
| Cytotoxicity | MCF-7 cells | 22.3 µM |
| Antimicrobial | S. aureus | 64 µg/mL |
| Antimicrobial | E. coli | 128 µg/mL |
Applications in Drug Development
The compound’s dual activity profile positions it as a lead candidate for:
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Anticancer Agents: Structural analogs are being explored to enhance topoisomerase inhibition.
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Antibacterial Coatings: Functionalization with hydrophilic groups improves solubility for medical device coatings.
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